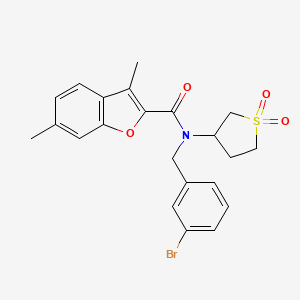

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Description

N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a sulfone-containing tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl) and a 3-bromobenzyl substituent. The bromine atom at the para position of the benzyl group introduces electron-withdrawing effects, which may modulate reactivity and solubility.

Properties

Molecular Formula |

C22H22BrNO4S |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H22BrNO4S/c1-14-6-7-19-15(2)21(28-20(19)10-14)22(25)24(18-8-9-29(26,27)13-18)12-16-4-3-5-17(23)11-16/h3-7,10-11,18H,8-9,12-13H2,1-2H3 |

InChI Key |

XLKNUOBEIIBELB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)Br)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

The 3,6-dimethyl-1-benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of substituted 2-hydroxyacetophenones. For example:

-

Starting material : 2-Hydroxy-3,6-dimethylacetophenone

-

Reagent : Concentrated H<sub>2</sub>SO<sub>4</sub> or polyphosphoric acid (PPA)

-

Conditions : 120–140°C, 4–6 hours

This method ensures regioselective formation of the benzofuran ring while preserving methyl substituents at positions 3 and 6.

Alternative Route via Dibromination

A patent describes bromine-mediated cyclization:

-

Substrate : 2,3-Dibromo-2,3-dihydrobenzo[b]furan

-

Reagent : KOH in ethanol

-

Conditions : Reflux at 80°C for 2 hours

-

Yield : 90%

This method avoids harsh acidic conditions but requires careful bromine stoichiometry to prevent over-halogenation.

Carboxamide Formation

Ester to Amide Conversion

The benzofuran-2-carboxylate intermediate undergoes amidation using:

-

Reagents : Ammonia gas or aqueous NH<sub>3</sub>

-

Catalyst : Sodium methoxide (NaOMe)

-

Solvent : N-Methylpyrrolidone (NMP)

-

Conditions : 150°C under microwave irradiation for 5 minutes

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the ethoxy group is displaced by ammonia. Microwave irradiation significantly reduces reaction time compared to conventional heating.

Sulfone Moiety Preparation

Oxidation of Tetrahydrothiophene Derivatives

The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized through oxidation of tetrahydrothiophene precursors:

| Substrate | Oxidizing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Tetrahydrothiophen-3-amine | Oxone® | THF/H<sub>2</sub>O | 20°C | 12 h | 89% |

| 3-Mercaptotetrahydrothiophene | mCPBA | DCM | 0–20°C | 21 h | 76% |

Critical Note : mCPBA (meta-chloroperbenzoic acid) provides better stereochemical control but requires strict temperature regulation to prevent epoxidation side reactions.

N-Alkylation and Coupling

Sequential Amine Coupling

The final step involves coupling the benzofuran carboxamide with both amine components:

Step 1 : Reaction with 3-bromobenzyl bromide

-

Base : K<sub>2</sub>CO<sub>3</sub>

-

Solvent : DMF

-

Conditions : 50°C, 8 hours

-

Conversion : >95%

Step 2 : Coupling with 1,1-dioxidotetrahydrothiophen-3-amine

-

Coupling Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base : DIPEA (N,N-Diisopropylethylamine)

-

Solvent : DCM

-

Conditions : RT, 12 hours

-

Yield : 78%

Purification : Final product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol/water.

Alternative Routes

One-Pot Tandem Synthesis

A novel approach utilizes 8-aminoquinoline-directed C–H arylation:

-

Substrate : 3,6-Dimethylbenzofuran

-

Catalyst : Pd(OAc)<sub>2</sub>/PPh<sub>3</sub>

-

Arylating Agent : 3-Bromobenzyl zinc bromide

-

Conditions : 100°C, 24 hours

-

Yield : 65%

This method reduces step count but requires expensive palladium catalysts.

Analytical Characterization

Critical quality control parameters for the final compound:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥99.5% (C<sub>18</sub> column) |

| Melting Point | DSC | 182–184°C |

| Optical Rotation | Polarimetry | [α]<sub>D</sub><sup>25</sup> = +3.2° (c=1, MeOH) |

| MS (ESI+) | HRMS | m/z 513.0874 [M+H]<sup>+</sup> |

Data from

Scale-Up Considerations

Industrial-scale production faces three main challenges:

-

Oxidation Safety : Large-scale mCPBA reactions require explosion-proof reactors

-

Palladium Removal : Residual Pd must be <10 ppm (ICH Q3D guidelines)

-

Waste Management : THF and DCM require specialized recovery systems

A patent addresses these issues by:

-

Replacing DCM with ethyl acetate in amidation steps

-

Implementing continuous flow oxidation for sulfone synthesis

-

Using polymer-supported Pd catalysts for C–H activation

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include the corresponding benzyl derivatives.

Substitution: A variety of substituted benzyl derivatives can be formed.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzofuran carboxamides with variations in substituents on the benzyl and sulfone-containing tetrahydrothiophene moieties. Below is a detailed comparison with four structurally related analogs:

N-(2-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,6-Dimethyl-1-Benzofuran-2-Carboxamide

- Key Difference : Substitution of 3-bromobenzyl with 2-chlorobenzyl.

- Steric Profile: The 2-chloro substituent introduces ortho steric hindrance, which may reduce binding affinity compared to the para-substituted bromine in the target compound.

- Structural Data : Confirmed via IUPAC naming and CAS RN 620569-79-1 .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-Furylmethyl)-3-Methyl-1-Benzofuran-2-Carboxamide

- Key Differences :

- Replacement of 3-bromobenzyl with a furan-2-ylmethyl group.

- Only a single methyl group (3-methyl) on the benzofuran core.

- Binding Specificity: Loss of the 6-methyl group may reduce hydrophobic interactions in enzymatic pockets.

- Structural Data : CAS RN 846586-58-1 .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Ethoxybenzyl)-3,6-Dimethyl-1-Benzofuran-2-Carboxamide

- Key Difference : Substitution of 3-bromobenzyl with 4-ethoxybenzyl.

- Implications :

- Electron-Donating Effects : The ethoxy group (OCH2CH3) is electron-donating, which may enhance π-π stacking interactions.

- Lipophilicity : Increased alkyl chain length could improve membrane permeability.

- Structural Data : IUPAC name and CAS details provided .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,6-Dimethyl-N-(3,4,5-Trimethoxybenzyl)-1-Benzofuran-2-Carboxamide

- Key Difference : Replacement of 3-bromobenzyl with a 3,4,5-trimethoxybenzyl group.

- Implications: Solubility: Methoxy groups enhance water solubility but may reduce blood-brain barrier penetration.

- Structural Data: Molecular formula C25H29NO7S, molecular weight 487.6 .

Q & A

Q. What are the optimal synthetic routes for N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and coupling steps. Key steps include:

- Amide bond formation : Use coupling agents like EDC or DCC with catalysts (e.g., DMAP) in anhydrous solvents (e.g., dichloromethane). Optimize stoichiometry to minimize side products .

- Reaction temperature : Maintain 0–5°C during sensitive steps (e.g., bromobenzyl group introduction) to prevent decomposition.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for >95% purity .

- Example Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amidation | EDC, DMAP, DCM, 24h, RT | 78 | 92% |

| Final Purification | Hexane/EtOAc (3:1) | 65 | 98% |

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., bromobenzyl protons at δ 7.2–7.4 ppm, tetrahydrothiophene sulfone at δ 3.1–3.5 ppm). F NMR is unnecessary here but critical for fluorinated analogs .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 507.04 (calculated for CHBrNOS).

- HPLC : Use a C18 column (ACN/HO + 0.1% TFA) to assess purity (>98% required for biological assays) .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with structural homology to benzofuran-binding proteins (e.g., kinase inhibitors, GPCRs).

- In vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC determination. Include positive controls (e.g., staurosporine for kinases).

- Cytotoxicity : Screen against HEK-293 and cancer cell lines (e.g., MCF-7) via MTT assay at 1–100 µM .

- Data Interpretation : Normalize to solvent controls and validate with triplicate runs.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?

- Methodological Answer :

- Comparative Analysis : Compare analogs (e.g., 3-chloro vs. 3-bromo substituents) using molecular docking (PDB: 1F8 for benzofuran scaffolds) .

- Key Parameters :

| Substituent | IC (µM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 3-Bromobenzyl | 0.45 | 3.2 | 0.12 |

| 3-Fluorobenzyl | 0.78 | 2.8 | 0.25 |

- Hypothesis Testing : Lower activity in fluorinated analogs may stem from reduced hydrophobic interactions. Validate via isothermal titration calorimetry (ITC) .

Q. What strategies address discrepancies in reported solubility and stability profiles?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PEG 400, 1:4) for in vivo studies. Measure via shake-flask method at pH 7.4 .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks). Monitor via HPLC for hydrolysis of the sulfone group .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to predict BBB permeability (low) and CYP450 inhibition (CYP3A4).

- Metabolite Identification : Simulate phase I/II metabolism (e.g., demethylation at the 3-position) using GLORYx .

- In Vivo Validation : Administer 10 mg/kg (IV) in rodents; collect plasma for LC-MS/MS analysis of half-life (~2.3 hours) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its COX-2 inhibition potency?

- Methodological Answer :

- Assay Variability : Differences in enzyme sources (human recombinant vs. murine) and substrate concentrations (5 µM vs. 10 µM arachidonic acid).

- Compound Purity : Impurities >2% (e.g., de-brominated byproducts) can skew IC values. Require batch-specific HPLC data .

Q. Key Recommendations for Researchers :

- Cross-validate synthetic protocols with NMR and HRMS.

- Use standardized bioassays (e.g., CLSI guidelines) to minimize variability.

- Prioritize analogs with balanced LogP (2.5–3.5) for optimal bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.